3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride is a chemical compound with potential applications in medicinal chemistry. It is identified by the CAS number 1363210-33-6 and is categorized as a heterocyclic compound. This compound has garnered interest due to its structural features that may contribute to biological activity, particularly in the pharmaceutical sector.
The compound is primarily sourced from chemical suppliers and manufacturers specializing in pharmaceutical intermediates. Notably, it is available through vendors such as EOS Med Chem and Apollo Scientific, which provide detailed product information including its chemical structure and potential applications in medicinal chemistry .
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride falls under the category of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is a derivative of tetrahydrocyclopenta[c]pyrazole, which indicates that it possesses a cyclic structure that contributes to its unique chemical properties.
The synthesis of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride typically involves multi-step organic reactions. One common approach includes the chloromethylation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole using chloromethyl methyl ether or similar chloromethylating agents under controlled conditions.
The molecular structure of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride features a five-membered ring containing nitrogen atoms along with a chloromethyl group attached to the cyclopentane framework. The compound's structure can be represented as follows:
The compound exhibits specific stereochemistry due to its cyclic nature and the presence of multiple chiral centers. The spatial arrangement of atoms contributes significantly to its biological activity.
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride can undergo various chemical reactions typical for heterocycles:
These reactions often require careful control of reaction conditions (temperature, solvent choice) to achieve desired yields and minimize side products.
The mechanism of action for compounds like 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride typically involves interaction with biological targets such as enzymes or receptors. The chloromethyl group may enhance reactivity towards nucleophilic sites in biological molecules.
Research indicates that derivatives of pyrazoles can exhibit anti-inflammatory and anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Relevant data regarding melting point and boiling point are often provided by suppliers but may vary depending on purity and specific synthesis methods.
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride has several potential applications:
This compound represents a promising area of study within medicinal chemistry due to its unique structural properties and potential therapeutic applications. Further research into its synthesis and biological effects will likely enhance understanding and utilization in drug development.
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, constituting over 85% of biologically active pharmaceuticals. Among these, nitrogen-containing heterocycles—particularly pyrazole derivatives—exhibit exceptional structural diversity and therapeutic versatility. This section examines the strategic importance of pyrazole-based architectures, the unique advantages of cyclopenta-fused scaffolds, and the specific rationale for developing chloromethyl-functionalized tetrahydrocyclopenta[c]pyrazole derivatives.
Pyrazole (1,2-diazole) is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, conferring distinctive electronic properties and hydrogen-bonding capabilities critical for target engagement. This scaffold demonstrates remarkable pharmacological promiscuity, evidenced by its presence in numerous FDA-approved drugs spanning diverse therapeutic categories:
Table 1: Therapeutic Applications of Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Primary Target | Key Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 enzyme | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | Anticancer | ALK/ROS1 kinases | 2-Aminopyrazolyl pyridine core |
Rimonabant | Anti-obesity | CB1 receptor antagonist | 1,2-Dihydropyridyl pyrazole |
Difenamizole | Analgesic | Unknown (non-opioid) | 4-Aminopyrazole derivative |
Fezolamide | Antidepressant | Serotonin reuptake inhibition | 3-Trifluoromethylpyrazole |
The pyrazole ring's synthetic flexibility allows extensive functionalization at N1, C3, C4, and C5 positions, enabling fine-tuning of pharmacokinetic properties and target selectivity. Recent studies highlight pyrazole derivatives inhibiting kinases (p38MAPK, CDKs), neurotransmitter receptors, and microbial enzymes through hydrogen bonding, π-stacking, and hydrophobic interactions [1] [6] [10]. Their metabolic stability and moderate logP values further enhance drug-likeness, explaining their dominance in discovery pipelines.
Fusion of pyrazole with saturated carbocyclic rings—particularly cyclopentane—generates conformationally restricted scaffolds that enhance receptor binding affinity and selectivity. The tetrahydrocyclopenta[c]pyrazole system exemplifies this strategy, offering three key advantages:
Table 2: Comparative Analysis of Fused Pyrazole Scaffolds
Scaffold Type | Ring Fusion | Saturation | logP Range | Key Bioactivities | Synthetic Accessibility |
---|---|---|---|---|---|
Tetrahydrocyclopenta[c]pyrazole | [c]-fusion | Partially saturated | 1.8–2.8 | Kinase inhibition, Cytotoxicity | Moderate (3–5 steps) |
Indazole | [b]-fusion | Aromatic | 2.0–3.5 | Anticancer, Antiviral | High (2–4 steps) |
Pyrazolo[1,5-a]pyrimidine | [a]-fusion | Aromatic | 1.0–2.5 | CNS agents, Antiparasitics | Challenging (>5 steps) |
2-Pyrazoline | Non-fused | Partially saturated | 0.5–2.0 | Anti-inflammatory, MAO inhibition | High (1–3 steps) |
Recent applications include cyclopenta-fused pyrazoles as tubulin polymerization inhibitors (anticancer), estrogen receptor ligands (breast cancer), and neuroprotective agents acting via Nrf2/GSK-3β pathways [5] [8]. The scaffold's synthetic tractability via [3+2] cycloadditions or intramolecular cyclizations further boosts its utility in lead optimization campaigns [5].
The strategic incorporation of a chloromethyl (–CH₂Cl) group at the C3 position of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole creates a versatile synthetic handle for further elaboration. This modification transforms the core scaffold into a multifunctional building block with three critical applications:1. Nucleophilic Displacement: The chloromethyl group undergoes facile SN₂ reactions with nitrogen, oxygen, and sulfur nucleophiles, enabling rapid generation of:- Amines/azides (for kinase inhibitor side chains)- Ethers/thioethers (metabolic stabilization)- Heterocyclic appendages (triazoles, morpholines) [3] [4]2. Electrophilic Reactivity: Under Lewis acid catalysis, the C–Cl bond participates in Friedel-Crafts alkylations, forging aryl-alkyl connections that enhance π-system conjugation for protein surface engagement [4].3. Conformational Influence: The –CH₂Cl group's steric bulk directs substituent orientation in the fused ring system. X-ray crystallography of hydrochloride salts (e.g., 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride, CAS# 1363210-33-6) reveals chair-like conformations in the saturated ring, with the chloromethyl group occupying pseudo-equatorial positions to minimize strain [2] [4] [7].
Table 3: Reactivity Profile of 3-(Chloromethyl)tetrahydrocyclopenta[c]pyrazole
Reaction Type | Conditions | Products Formed | Application Examples |
---|---|---|---|
Nucleophilic substitution | Amines, K₂CO₃, DMF, 60°C | Tertiary amines | Kinase inhibitor side chains |
Click chemistry | NaN₃, then Cu-catalyzed alkyne-azide | 1,2,3-Triazoles | Targeted anticancer agents |
Ether formation | Phenols, Cs₂CO₃, DMSO, 80°C | Aryloxyalkyl derivatives | Estrogen receptor modulators |
Reductive amination | R-NH₂, NaBH₃CN, MeOH | Secondary amines | Antimicrobial agents |
Suzuki coupling | Arylboronic acids, Pd(PPh₃)₄ | Biaryl-functionalized pyrazoles | Tubulin polymerization inhibitors |
The hydrochloride salt form (e.g., CAS# 1363210-33-6) enhances crystallinity and shelf stability, with typical purity >95% when stored at 0–8°C. Solid-state characterization reveals ionic [pyrazole-H]+ Cl– interactions that improve solubility in polar aprotic solvents (DMSO, DMF) while maintaining stability in physiological buffers [4] [7]. This balance makes the scaffold ideal for synthesizing targeted libraries against neurological and oncological targets where fused pyrazoles show growing therapeutic relevance [1] [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7